molecular formula C9H10FNO3S B2973886 2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide CAS No. 381229-76-1

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide

Cat. No.: B2973886
CAS No.: 381229-76-1
M. Wt: 231.24
InChI Key: UIHNZHVGAYTTPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide involves several steps. One common synthetic route starts with the reaction of 2-fluoro-5-nitrobenzenesulfonamide with a reducing agent to form 2-fluoro-5-aminobenzenesulfonamide. This intermediate is then subjected to formylation using a formylating agent such as formic acid or formic anhydride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The sulfonamide group can also interact with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:

Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and chemical behavior.

Properties

IUPAC Name

2-fluoro-5-formyl-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3S/c1-11(2)15(13,14)9-5-7(6-12)3-4-8(9)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHNZHVGAYTTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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